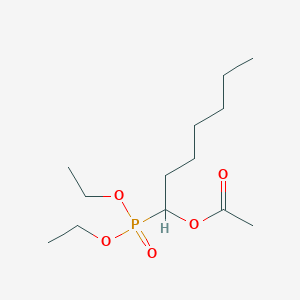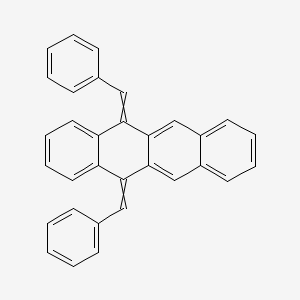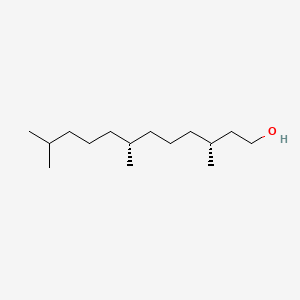![molecular formula C12H7N3O4 B14173641 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 920506-98-5](/img/structure/B14173641.png)
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate under reflux conditions . Another approach involves the reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. The compound can inhibit the activity of these enzymes, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of DNA-damaging agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also feature a pyrimidine ring and have been studied for their potential as enzyme inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds are structurally similar and have shown promise as antiproliferative agents.
Uniqueness
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
920506-98-5 |
|---|---|
Molekularformel |
C12H7N3O4 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
5-[2-(4-nitrophenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O4/c16-11-9(7-13-12(17)14-11)4-1-8-2-5-10(6-3-8)15(18)19/h2-3,5-7H,(H2,13,14,16,17) |
InChI-Schlüssel |
BNGBPZFGGNXEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)




![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)



